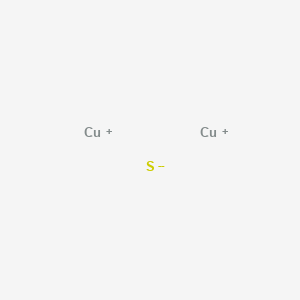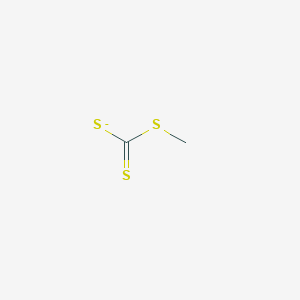
CUPROUS SULFIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprous sulfide is a chemical compound composed of copper and sulfur, with the chemical formula Cu₂S. It naturally occurs as the mineral chalcocite and is typically found in the form of black powder or lumps . This compound is a p-type semiconductor with excellent ionic and electronic conductivity, making it valuable in various applications .
Métodos De Preparación
Cuprous sulfide can be synthesized through several methods:
Direct Combination: Copper reacts with sulfur or hydrogen sulfide at elevated temperatures to form this compound.
Chemical Bath Deposition: This method involves the deposition of copper sulfide films on substrates using thiourea as a sulfur source.
Industrial Production: Large quantities of this compound are obtained by heating cupric sulfide in a stream of hydrogen.
Análisis De Reacciones Químicas
Cuprous sulfide undergoes various chemical reactions:
Reduction: this compound can be reduced to copper metal upon heating[ Cu₂S + O₂ → 2Cu + SO₂ ]
Substitution: This compound can react with other sulfides or halides to form different copper compounds.
Aplicaciones Científicas De Investigación
Cuprous sulfide has numerous applications in scientific research:
Mecanismo De Acción
Cuprous sulfide exerts its effects through its semiconductor properties. As a p-type semiconductor, it facilitates the movement of positive charge carriers (holes) within its structure. This property is crucial for its applications in solar cells and energy storage devices . In biological applications, this compound nanoparticles interact with biological molecules through their surface properties, enabling targeted drug delivery and imaging .
Comparación Con Compuestos Similares
Cuprous sulfide can be compared with other copper sulfides:
Cupric Sulfide (CuS): Cupric sulfide is another copper sulfide with different stoichiometry and properties.
Digenite (Cu₉S₅): Digenite is a non-stoichiometric copper sulfide with a different crystal structure and properties.
Djurleite (Cu₁.₉₇S): Djurleite is another non-stoichiometric copper sulfide with unique properties and applications.
This compound is unique due to its specific stoichiometry, excellent conductivity, and wide range of applications in various fields.
Propiedades
Número CAS |
1308-78-7 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
0 |
Nombre IUPAC |
copper(1+);sulfide |
InChI |
InChI=1S/2Cu.S/q2*+1;-2 |
SMILES |
[S-2].[Cu+].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylamino]ethylamino]ethanol](/img/new.no-structure.jpg)






